1,2,3,4-Cyclobutanetetracarboxylic acid
Overview
Description
1,2,3,4-Cyclobutanetetracarboxylic acid is an organic compound with the molecular formula C8H8O8. It is a cycloaliphatic compound characterized by a cyclobutane ring substituted with four carboxylic acid groups. This compound is known for its unique structure and reactivity, making it a valuable substance in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,4-Cyclobutanetetracarboxylic acid can be synthesized through several methods. One common approach involves the photochemical reaction of maleic anhydride in the presence of ethyl acetate. This reaction is carried out in a quartz glass photoreactor equipped with UV lamps, resulting in the formation of the desired compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of hydrothermal conditions. This method allows for the formation of the compound with high purity and yield. The reaction typically involves the use of cobalt (II) complexes and is monitored using synchrotron radiation and neutron powder diffraction techniques .
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4-Cyclobutanetetracarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the four carboxylic acid groups, which can interact with different reagents.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols, leading to the formation of amides or esters.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as esters, amides, and anhydrides .
Scientific Research Applications
1,2,3,4-Cyclobutanetetracarboxylic acid has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1,2,3,4-Cyclobutanetetracarboxylic acid involves its ability to form complexes with metal ions. These complexes can exhibit unique structural and electronic properties, making them useful in various applications. The compound’s molecular targets include metal ions such as cobalt (II), which can form stable complexes under hydrothermal conditions .
Comparison with Similar Compounds
- 1,2,3,4-Butanetetracarboxylic acid
- Cyclobutane-1,2,3,4-tetracarboxylic dianhydride
- Mellitic acid
- 1,2,4-Butanetricarboxylic acid
- 1,2,4,5-Benzenetetracarboxylic acid
Uniqueness: 1,2,3,4-Cyclobutanetetracarboxylic acid is unique due to its cyclobutane ring structure, which imparts distinct reactivity and stability compared to other similar compounds. Its ability to form stable metal complexes and its use in various industrial applications highlight its versatility and importance in scientific research .
Properties
IUPAC Name |
cyclobutane-1,2,3,4-tetracarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O8/c9-5(10)1-2(6(11)12)4(8(15)16)3(1)7(13)14/h1-4H,(H,9,10)(H,11,12)(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CURBACXRQKTCKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C1C(=O)O)C(=O)O)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20967681 | |
Record name | Cyclobutane-1,2,3,4-tetracarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20967681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53159-92-5, 720-21-8 | |
Record name | NSC 131453 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053159925 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 53159-92-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131453 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC102999 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102999 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclobutane-1,2,3,4-tetracarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20967681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4-Cyclobutanetetracarboxylic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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